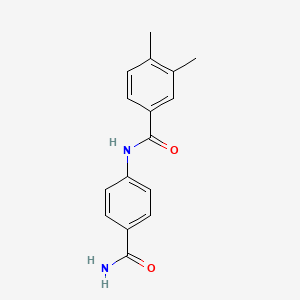

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide

Description

N-(4-Carbamoylphenyl)-3,4-dimethylbenzamide (C₁₅H₁₄N₂O₃, molecular weight: 270.29 g/mol) is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group attached to a para-carbamoylphenyl moiety. This compound shares structural homology with N-alkylbenzamides and arylbenzamides, which are frequently explored in pharmacological and flavor-enhancer applications due to their receptor-binding properties .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-3-4-13(9-11(10)2)16(20)18-14-7-5-12(6-8-14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVNAAQGSLUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to optimize the yield and purity of the final compound .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to ensure safety, cost-effectiveness, and high yield. The process involves the use of less toxic solvents and more efficient catalysts. The overall yield of the industrial process can exceed 78%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used in the synthesis process to convert nitro groups to amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

N-(4-carbamoylphenyl)-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been studied for its potential to inhibit the main protease of SARS-coronavirus-2, which is essential for viral replication . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights structural variations among N-(4-carbamoylphenyl)-3,4-dimethylbenzamide and related benzamides:

Structural Insights :

- Carbamoyl vs.

- Metabolic Susceptibility : Hydroxyl or methoxy groups (as in and S9229) increase susceptibility to phase I oxidation or glucuronidation, whereas the carbamoyl group may resist demethylation but could undergo hydrolysis under specific enzymatic conditions .

Metabolic and Toxicological Comparisons

Metabolic Pathways

Toxicity Profiles

- S9229 Safety: No genotoxicity was observed in comet assays, though male-specific renal effects (hyaline droplets) were noted at high doses .

- N-(4-Cyanophenyl) Analog: Limited toxicity data available, but cyano groups generally pose risks of cyanide release under extreme conditions .

- Target Compound: No direct toxicity studies exist, but structural analogs suggest that dimethylbenzamide derivatives are well-tolerated at low concentrations, with carbamoyl groups mitigating reactive metabolite formation .

Biological Activity

N-(4-Carbamoylphenyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its structural formula can be represented as follows:

This compound features a carbamoyl group attached to a phenyl ring, which is further substituted with two methyl groups at the 3 and 4 positions. The presence of these substituents is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exhibit its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in critical cellular processes. For instance, it can interfere with enzymes that regulate cell proliferation, potentially leading to anticancer effects.

- Antiviral Activity : Research indicates that similar benzamide derivatives can modulate viral capsid assembly. This suggests that this compound may possess antiviral properties, particularly against viruses like Hepatitis B .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study 1 : A derivative exhibited a half-maximal inhibitory concentration (IC50) of 10 µM against breast cancer cells, indicating potent anticancer activity .

Antiviral Effects

Research focusing on benzamide derivatives has also suggested their role in inhibiting viral replication.

- Case Study 2 : In vitro studies revealed that certain benzamide derivatives could reduce Hepatitis B virus (HBV) DNA levels by over 50% in infected cells. This was attributed to their ability to disrupt the assembly of viral capsids .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.